4-{1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-3-piperidinyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-3-piperidinyl}morpholine, commonly known as CL-218,872, is a chemical compound that is widely used in scientific research. It is a selective antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction.
Mechanism of Action
CL-218,872 acts as a selective antagonist of the μ-opioid receptor, blocking the binding of endogenous opioid peptides and exogenous opioid drugs to the receptor. This results in the inhibition of downstream signaling pathways, such as the activation of G proteins and the inhibition of adenylyl cyclase.
Biochemical and Physiological Effects:
The blockade of the μ-opioid receptor by CL-218,872 has been shown to produce a range of biochemical and physiological effects, including the inhibition of pain perception, the suppression of reward-related behaviors, and the attenuation of opioid withdrawal symptoms. It has also been shown to modulate the release of other neurotransmitters, such as dopamine, serotonin, and norepinephrine.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CL-218,872 in lab experiments is its high selectivity for the μ-opioid receptor, which allows for the specific targeting of this receptor without affecting other opioid receptors or neurotransmitter systems. However, one limitation of using CL-218,872 is its relatively low potency compared to other opioid receptor antagonists, which may require higher concentrations or longer exposure times to achieve the desired effects.
Future Directions
There are several future directions for the use of CL-218,872 in scientific research. One area of interest is the development of more potent and selective μ-opioid receptor antagonists for use in clinical settings, such as the treatment of opioid addiction and overdose. Another direction is the investigation of the role of the μ-opioid receptor in other physiological and pathological processes, such as inflammation, immune function, and cancer. Additionally, the use of CL-218,872 in combination with other drugs or therapies may provide new insights into the complex interactions between different neurotransmitter systems and their effects on behavior and physiology.
Synthesis Methods
The synthesis of CL-218,872 involves several steps, including the reaction of 4-morpholinylphenylpiperidin-3-amine with 2-chloro-3-phenylacrylonitrile, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography.
Scientific Research Applications
CL-218,872 has been extensively used in scientific research to study the μ-opioid receptor and its role in pain, reward, and addiction. It has been used in in vitro and in vivo studies to investigate the pharmacology and physiology of the μ-opioid receptor, as well as its interactions with other neurotransmitter systems.
properties
IUPAC Name |
4-[1-[(Z)-2-chloro-3-phenylprop-2-enyl]piperidin-3-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O/c19-17(13-16-5-2-1-3-6-16)14-20-8-4-7-18(15-20)21-9-11-22-12-10-21/h1-3,5-6,13,18H,4,7-12,14-15H2/b17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREHJLZDIITKNU-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=CC2=CC=CC=C2)Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C/C(=C/C2=CC=CC=C2)/Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.